molecular formula C20H17FO4S B1329796 Sulindac sulfone

Sulindac sulfone

Número de catálogo: B1329796
Peso molecular: 372.4 g/mol
Clave InChI: MVGSNCBCUWPVDA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Exisulind, also known by its trade name Aptosyn, is a sulfone derivative of the nonsteroidal anti-inflammatory drug sulindac. It is a selective apoptotic anti-neoplastic drug that induces apoptosis in precancerous and cancerous cells by inhibiting cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE). This compound has shown promise in the treatment and prevention of various cancers, including colorectal, lung, and prostate cancers .

Métodos De Preparación

The synthesis of Exisulind involves several steps:

    p-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium propionate to form p-fluoro-alpha-methylcinnamic acid.

    Hydrogenation: The resulting compound is hydrogenated over palladium on carbon in ethanol to yield p-fluoro-alpha-methylhydrocinnamic acid.

    Cyclization: This intermediate undergoes cyclization with polyphosphoric acid to produce 6-fluoro-2-methylindanone.

    Condensation and Hydrolysis: The indanone is condensed with cyanoacetic acid and then hydrolyzed to form 5-fluoro-2-methylindenyl-3-acetic acid.

    Final Steps: This compound is then condensed with p-methylthiobenzaldehyde and oxidized to yield the final product, Exisulind.

Análisis De Reacciones Químicas

Exisulind undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemopreventive Properties

Antineoplastic Activity
Sulindac sulfone has demonstrated significant antineoplastic effects across various cancer types. A systematic review focused on head and neck squamous cell carcinoma revealed that optimal concentrations of this compound (200-800 µM) effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. This effect is primarily mediated through the inhibition of cyclooxygenase enzymes, leading to reduced cell growth and increased apoptotic activity .

Mechanisms of Action
The mechanisms underlying the antineoplastic activity of this compound include:

  • Inhibition of Prostaglandin Synthesis : Although this compound has limited effects on prostaglandin synthesis, it still exhibits significant anticancer properties independent of this pathway .
  • Induction of Apoptosis : Studies have shown that this compound induces apoptosis in various cancer cell lines, including HT-29 colon carcinoma cells and MCF-7 breast cancer cells. The apoptotic response is both time- and dose-dependent, suggesting a robust mechanism for its antineoplastic effects .
  • Cell Cycle Arrest : Under specific conditions, this compound can induce cell cycle arrest, further contributing to its growth-inhibitory effects .

Neuroprotective Applications

Stroke Treatment
this compound has been investigated for its neuroprotective properties in stroke models. It exhibits tissue protection through antioxidant actions and anti-inflammatory mechanisms. Research indicates that sulindac can cross the blood-brain barrier and may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing inflammation and preventing protein aggregation . The drug's ability to induce pro-survival proteins in ischemic conditions highlights its potential for therapeutic use in stroke interventions.

Comparative Efficacy in Cancer Treatment

The following table summarizes the efficacy of this compound compared to other derivatives of sulindac:

CompoundMechanism of ActionEfficacy (IC50)Cancer Type
This compoundCyclooxygenase inhibition, apoptosis200-800 µMHead and Neck Squamous Cell Carcinoma
Sulindac SulfideProstaglandin synthesis inhibition50-200 µMColon Cancer
SulindacMixed mechanisms100-300 µMBreast Cancer

Case Studies

  • Head and Neck Squamous Cell Carcinoma : A systematic review indicated that treatment with this compound at concentrations between 200-800 µM led to a significant reduction in cell proliferation and increased apoptosis rates in multiple studies involving human cancer cell lines .
  • Breast Cancer Models : In murine models, sulindac showed efficacy against 4T1 breast cancer, with significant tumor regression observed. The study highlighted a decrease in macrophage-associated chemokines, suggesting a unique immunomodulatory effect alongside direct antitumor activity .
  • Neurodegenerative Disease Models : Evidence from animal studies supports the role of sulindac in reducing brain infarction size following ischemic events. Its neuroprotective effects are attributed to modulation of mitochondrial function and reduction of oxidative stress .

Mecanismo De Acción

Exisulind exerts its effects by inhibiting cGMP-PDE, leading to sustained elevation of cGMP levels. This elevation activates protein kinase G, which in turn induces apoptosis in cancer cells. The compound specifically targets precancerous and cancerous cells due to their overexpression of cGMP-PDE. This mechanism is independent of cyclooxygenase inhibition, making Exisulind unique among its class .

Comparación Con Compuestos Similares

Exisulind is compared with other sulindac derivatives, such as sulindac sulfoxide and sulindac sulfide. Unlike these compounds, Exisulind does not inhibit cyclooxygenase enzymes, which reduces the risk of gastrointestinal side effects. Other similar compounds include:

Exisulind’s unique mechanism of action and its ability to induce apoptosis without affecting cyclooxygenase enzymes make it a promising candidate for cancer therapy and prevention.

Propiedades

Fórmula molecular

C20H17FO4S

Peso molecular

372.4 g/mol

Nombre IUPAC

2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)

Clave InChI

MVGSNCBCUWPVDA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O

SMILES canónico

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O

Origen del producto

United States

Synthesis routes and methods I

Procedure details

5-fluoro-2-methyl-1-(ρ-methylsulfonylbenzylidene)-3-indenyl acetic acid is prepared by adding sodium methoxide (4.4M in MeOH, 68.5 ml, 0.3 mol) dropwise to a stirred cooled mixture of 5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenyl acetic acid (100 g, 0.281 mol) in methanol (250 ml) and acetonitrile (500 ml). Sodium bicarbonate (0.56 mol) and hydrogen peroxide (30% in water, 0.56 mol) are added and allowed to react for 18 hours at -10° C. Excess sodium bicarbonate is filtered off, and cooled filtrate (0° C.) neutralized dropwise to pH 7 with 1M hydrochloric acid (350 ml). The resulting product is then filtered and washed with methanol. A thin layer chromatography system to check for purity utilizes chloroform:methyl isobutyl ketone (8:2); the Rf value is 0.21. A tetrahydrofuran/diisopropyl ether combination can be used for product recrystallization. Reaction yield is 89%. The product has a mp of 205°-206° C. (R1 =hydrogen; R2 =CH3 ; R3 =5-fluoro; R4 =hydrogen; R5 =CH3SO2 --)
Name
sodium methoxide
Quantity
68.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenyl acetic acid is prepared by adding sodium methoxide (4.4M in MeOH, 68.5 ml, 0.3 mol) dropwise to a stirred, cooled mixture of 5-fluoro-2-methyl-1-(p-methylsulfmylbenzylidene)-3-indenyl acetic acid (100 g, 0.281 mol) in methanol (250 ml) and acetonitrile (500 ml). Sodium bicarbonate (0.56 mol) and hydrogen peroxide (30% in water, 0.56 mol) are added and allowed to react for 18 hours at -10° C. Excess sodium bicarbonate is filtered off, and cooled filtrate (0° C.) neutralized dropwise to pH 7 with 1M hydrochloric acid (350 ml). The resulting product is then filtered and washed with methanol. A thin layer chromatography system to check for purity utilizes chloroform:methyl isobutyl ketone (8:2); the Rf value is 0.21. A tetrahydrofuran/diisopropyl ether combination can be used for product recrystallization. Reaction yield is 89%. (R1 =5-fluoro; R2 =CH3 ; R3 =hydrogen; R4 =COOH; R5 =CH3SO2; n=1).
Name
sodium methoxide
Quantity
68.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenylacetic acid (12.0 g, 33.66 mmol) in 140 ml THF is added gradually at 0° C. a solution of OXONE (12.47 g, 36.72 mmol) and tetrabutylammoniumhydrogensulfate (1.0 g, 1.62 mmol) in 35 ml H2O. The temperature of the reaction mixture is maintained in the range of 13°-23° C. After 24 h at room temperature, the THF phase is separated from the water phase and is dripped into water (280 ml, 40° C.). The suspension is stirred until it reaches room temperature. The yellow crystals of 5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenylacetic acid are filtered off and are washed with water (30 ml). 11.3 g, 30.29 mmol, 90% mp. 204°-206° C.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
12.47 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulindac sulfone
Reactant of Route 2
Reactant of Route 2
Sulindac sulfone
Reactant of Route 3
Sulindac sulfone
Reactant of Route 4
Sulindac sulfone
Reactant of Route 5
Sulindac sulfone
Reactant of Route 6
Sulindac sulfone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.